

A Technical Guide to the Spectroscopic Data of Ganolucidic Acid A

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Compound of Interest

Compound Name: *Ganolucidic acid A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ganolucidic acid A**, a lanostane-type triterpenoid isolated from *Ganoderma lucidum*. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this bioactive compound.

Spectroscopic Data

The structural elucidation of **Ganolucidic acid A** has been primarily achieved through the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data of **Ganolucidic Acid A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	3.19	dd	10.2, 4.4
7	4.73	d	8.3
11	4.6	br s	9.1, 4.2
18-CH ₃	0.67	s	
19-CH ₃	1.12	s	
21-CH ₃	1.70	s	
28-CH ₃	-	-	-
29-CH ₃	-	-	-
30-CH ₃	-	-	-
26-COOH	7.26	s	
Olefinic-H	4.735	br s	

Note: The complete assignment of all proton signals requires further 2D NMR analysis. The data presented is based on available literature.

Table 2: ¹³C NMR Spectroscopic Data of **Ganolucidic Acid A**

Position	Chemical Shift (δ) ppm
1	-
2	-
3	76.6
4	-
5	-
6	-
7	146.9
8	151.4
9	-
10	-
11	-
12	-
13	-
14	-
15	-
16	-
17	-
18	16.0
19	17.8
20	-
21	22.0
22	-
23	-

24	-
25	-
26 (COOH)	178.5
27	17.4
28	28.0
29	18.1
30	27.3

Note: The table presents characteristic chemical shifts. A complete assignment requires comprehensive 2D NMR data. Some values are representative of ganoderic acids with similar structures.[\[1\]](#)

Table 3: Mass Spectrometry Data of **Ganolucidic Acid A**

Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
ESI-	502.3214	479.32, 453.36

Note: The fragmentation pattern is characteristic of ganoderic acids and can be used for identification purposes.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A purified sample of **Ganolucidic acid A** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), containing tetramethylsilane (TMS) as an internal standard.

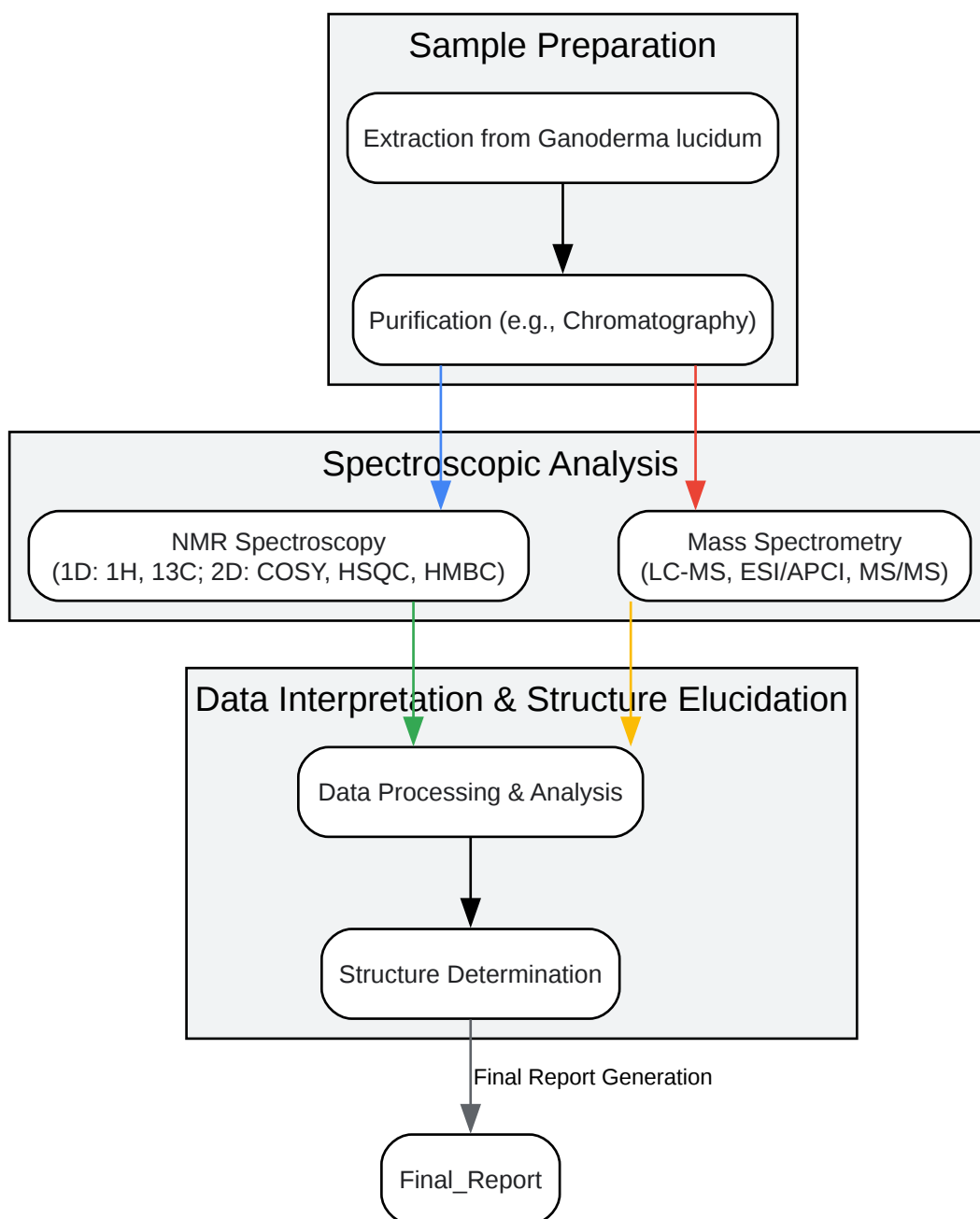
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.[4]
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
 - ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the carbon signals.
 - 2D NMR: For complete structural assignment, various two-dimensional NMR experiments are employed, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[5]

2.2 Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique used for the analysis of triterpenoids like **Ganolucidic acid A**, often in negative ion mode to detect the deprotonated molecule $[\text{M}-\text{H}]^-$. [2][4] Atmospheric Pressure Chemical Ionization (APCI) has also been utilized.[6][7]
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument, is used to obtain accurate mass measurements and fragmentation data.[8]
- Data Acquisition:
 - Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range (e.g., 100-1000 Da) to detect the molecular ion.[6][7]
 - MS/MS (Tandem MS): To obtain structural information, the molecular ion of **Ganolucidic acid A** is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the compound's structure. A characteristic loss of 130 Da is often observed in the mass spectra of ganoderic acids, representing the cleavage of the side chain.[6][7]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Ganolucidic acid A**.



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Caption: Workflow for the Spectroscopic Analysis of **Ganolucidic Acid A**.

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